

A Comprehensive Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzenesulfonyl chloride

Cat. No.: B1268023

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 23095-05-8

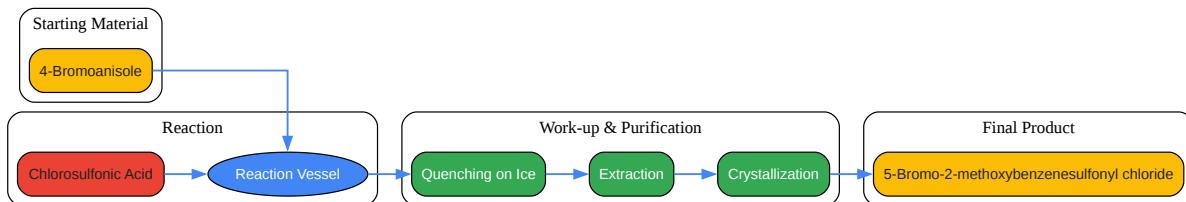
Abstract

This technical guide provides an in-depth overview of **5-Bromo-2-methoxybenzenesulfonyl chloride**, a key reagent in organic synthesis, particularly in the development of novel therapeutic agents. This document furnishes its chemical and physical properties, detailed experimental protocols for its application, and relevant safety information. The content is structured to serve as a practical resource for professionals in research and drug development.

Chemical and Physical Properties

5-Bromo-2-methoxybenzenesulfonyl chloride is a white to off-white crystalline solid.^{[1][2]} It is a crucial building block in medicinal chemistry due to the presence of the reactive sulfonyl chloride group, which readily participates in reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	23095-05-8	[1] [3] [4]
Molecular Formula	C ₇ H ₆ BrClO ₃ S	[1] [4]
Molecular Weight	285.54 g/mol	[1] [4]
Melting Point	113-118 °C	[2] [5]
Appearance	White to Almost white powder to crystal	[1] [2]
Purity	>97.0% (GC)	[1] [2]
Solubility	Reacts with water. Soluble in various organic solvents.	
Storage Temperature	2-8°C, under inert gas	[6]
Sensitivity	Moisture and Heat Sensitive	[1] [6]


Spectroscopic Data

Spectroscopic analysis is essential for the verification of the chemical structure and purity of **5-Bromo-2-methoxybenzenesulfonyl chloride**.

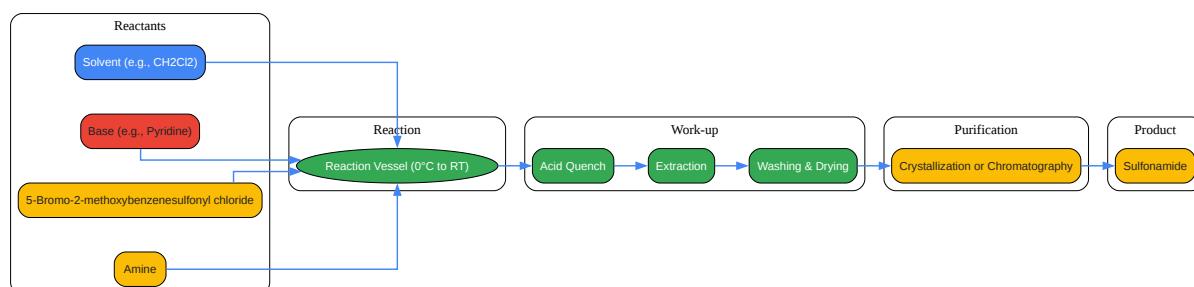
- Infrared (IR) Spectroscopy: The Attenuated Total Reflectance (ATR) IR spectrum of **5-Bromo-2-methoxybenzenesulfonyl chloride** is available and can be used for structural confirmation.[\[7\]](#) Key characteristic peaks would include those corresponding to the S=O stretches of the sulfonyl chloride group, C-O stretches of the methoxy group, and C-Br and C-Cl stretches.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for the title compound was not found in the searched literature, the expected ¹H and ¹³C NMR spectral data can be predicted based on its structure. For instance, in a related compound, 4-methoxybenzenesulfonamide, the methoxy group protons appear as a singlet around 3.84 ppm in DMSO-d₆.[\[8\]](#)

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of **5-Bromo-2-methoxybenzenesulfonyl chloride** was not explicitly found in the searched literature, it is generally prepared by the chlorosulfonation of 4-bromoanisole (1-bromo-4-methoxybenzene). The general workflow for such a synthesis is depicted below.

[Click to download full resolution via product page](#)

General synthesis workflow for **5-Bromo-2-methoxybenzenesulfonyl chloride**.

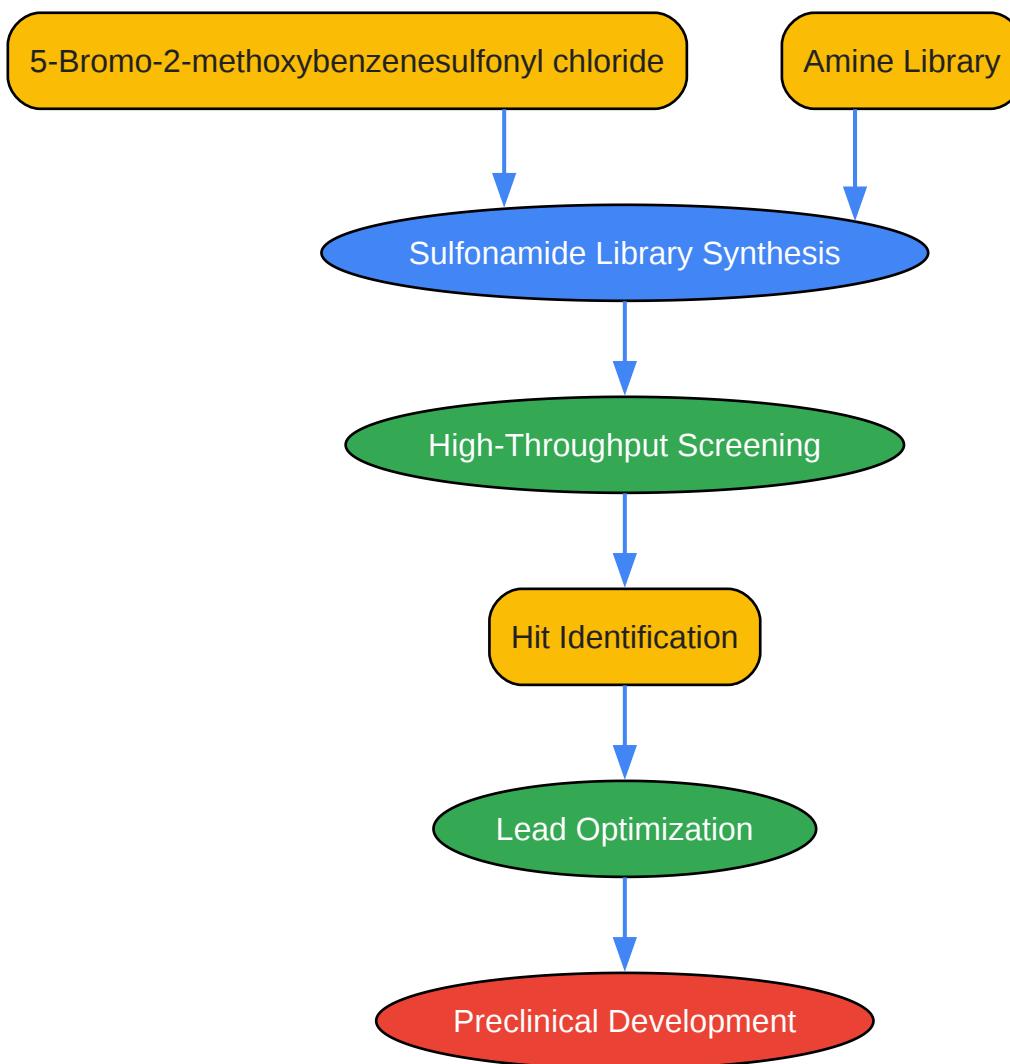

Experimental Protocols: Synthesis of Sulfonamides

A primary application of **5-Bromo-2-methoxybenzenesulfonyl chloride** is the synthesis of sulfonamides, a common scaffold in medicinal chemistry. The following is a general experimental protocol for the reaction with an amine.

General Procedure for Sulfonamide Formation:

- **Reaction Setup:** In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH_2Cl_2) or tetrahydrofuran (THF).
- **Base Addition:** Add a base, typically pyridine or triethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
- **Addition of Sulfonyl Chloride:** Cool the mixture to 0 °C in an ice bath. Slowly add a solution of **5-Bromo-2-methoxybenzenesulfonyl chloride** (1.0 equivalent) in the same solvent to the reaction mixture.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the reaction mixture is typically quenched with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.


[Click to download full resolution via product page](#)

Workflow for the synthesis of sulfonamides.

Applications in Research and Drug Development

5-Bromo-2-methoxybenzenesulfonyl chloride is a versatile reagent used in the synthesis of a variety of biologically active molecules. The resulting sulfonamides have been investigated for a range of therapeutic applications, including as anticancer agents. For instance, diarylsulfonamides have been shown to act as tubulin inhibitors, which are a class of anticancer drugs that interfere with microtubule dynamics.[9]

While no specific signaling pathways involving **5-Bromo-2-methoxybenzenesulfonyl chloride** have been detailed in the searched literature, its utility in generating libraries of sulfonamides for screening against various biological targets makes it a valuable tool in drug discovery. The general relationship of this compound to the drug discovery process is outlined below.

[Click to download full resolution via product page](#)

Role of **5-Bromo-2-methoxybenzenesulfonyl chloride** in drug discovery.

Safety Information

5-Bromo-2-methoxybenzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.^[2] It is also moisture-sensitive.^[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard and Precautionary Statements:

- H314: Causes severe skin burns and eye damage.^[2]
- P260: Do not breathe dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P310: Immediately call a POISON CENTER or doctor/physician.

Conclusion

5-Bromo-2-methoxybenzenesulfonyl chloride is a valuable and versatile reagent for the synthesis of sulfonamides and other derivatives with potential biological activity. This guide provides essential information for its safe handling, application in synthesis, and its role in the broader context of drug discovery. Researchers and scientists can utilize this document as a foundational resource for their work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labproinc.com [labproinc.com]

- 2. 5-Bromo-2-methoxybenzenesulfonyl Chloride | 23095-05-8 | TCI Deutschland GmbH [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. 5-Bromo-2-methoxybenzenesulfonyl Chloride | 23095-05-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Bromo-2-methoxybenzenesulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268023#5-bromo-2-methoxybenzenesulfonyl-chloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com